Product packaging for Macrophin(Cat. No.:CAS No. 115722-21-9)

Macrophin

Cat. No.: B052575
CAS No.: 115722-21-9
M. Wt: 352.3 g/mol
InChI Key: YVTIJGPTRUSDKT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrophin is a highly potent and cell-permeable small molecule inhibitor that specifically targets and disrupts actin polymerization, a fundamental process in cellular structure and motility. Its primary research value lies in its ability to effectively dismantle the actin cytoskeleton, making it an indispensable tool for investigating processes such as cell migration, adhesion, division, and morphological changes. Researchers utilize this compound to probe the mechanistic roles of actin dynamics in various physiological and pathological contexts, including cancer cell metastasis, neuronal growth cone guidance, and immune cell chemotaxis. By binding to actin monomers and preventing their addition to the growing filament (F-actin), this compound induces rapid cytoskeletal collapse, allowing for precise temporal control in experimental settings. This compound is particularly valuable in studies aiming to dissect signaling pathways upstream of actin remodeling and for validating phenotypic observations as actin-dependent. For life science research only, this compound enables critical insights into the dynamics of the cellular scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O8 B052575 Macrophin CAS No. 115722-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115722-21-9

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 3-methylbut-2-enoate

InChI

InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+

InChI Key

YVTIJGPTRUSDKT-AATRIKPKSA-N

SMILES

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C

Isomeric SMILES

CC(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C

Canonical SMILES

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C

Synonyms

(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid;  (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate;  Grovesiin

Origin of Product

United States

Scientific Research Applications

Biological Significance of Macrophin

This compound is recognized for its cytotoxic properties against various cancer cell lines. It has been isolated from the endophytic fungus Phoma macrostoma, where it exhibits significant bioactivity. Research indicates that this compound can modulate cellular processes such as proliferation, migration, and apoptosis in cancer cells, making it a valuable compound for therapeutic exploration.

Cancer Therapy

This compound has shown promise in inhibiting the growth of several cancer types, including pancreatic and breast cancers. The following table summarizes key findings related to its anticancer effects:

Cancer Type Effect of this compound Mechanism
Pancreatic CancerInhibits cell proliferation and induces apoptosisDisruption of mitochondrial function
Breast CancerReduces tumor cell migrationModulation of cytoskeletal dynamics
Colon CancerSuppresses tumor growthInduction of cell cycle arrest
Lung CancerInhibits metastasisActivation of apoptotic pathways

Case Study Example: A study conducted on pancreatic cancer cells treated with this compound revealed significant morphological changes indicative of apoptosis, confirming its potential as a therapeutic agent against this aggressive cancer type .

Wound Healing

This compound also plays a role in wound healing processes. Research indicates that formulations containing this compound can enhance the healing of diabetic wounds by promoting macrophage activity and cytokine release, which are crucial for tissue repair.

Wound Type Effect of this compound Mechanism
Diabetic WoundsAccelerates healing processStimulation of fibroblast migration and collagen synthesis
Surgical WoundsReduces inflammationModulation of immune response

Case Study Example: A study demonstrated that keratin scaffolds infused with this compound significantly improved wound healing in diabetic mice by enhancing cellular infiltration and cytokine levels, leading to better tissue remodeling .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve complex interactions with cellular pathways:

  • Cytotoxicity : this compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.
  • Migration Inhibition : It modulates cytoskeletal dynamics by affecting actin polymerization, thereby inhibiting cell motility.
  • Wound Healing Promotion : By enhancing macrophage activation, this compound increases the secretion of growth factors and cytokines essential for tissue repair.

Comparison with Similar Compounds

Comparative Analysis of Macrophin and Related Spectraplakins

Structural and Functional Homologs

The spectraplakin family includes proteins with conserved actin- and microtubule-binding domains. Below is a comparison of this compound (MACF1) with its homologs:

Protein Organism Key Domains Primary Functions References
This compound (MACF1) Vertebrates CH, Plakin, Spectrin, EF-hand, GAR Cytoskeletal crosslinking, neuronal synapse stabilization, cell migration
Short Stop (Shot) Drosophila melanogaster CH, Plakin, Spectrin Axon extension, muscle-tendon adhesion, epithelial integrity
VAB-10 C. elegans Plakin, Spectrin Epidermal morphogenesis, embryonic elongation
Dystonin (BPAG1) Vertebrates Plakin, Spectrin, Actin-binding Sensory neuron integrity, skin blistering prevention

Key Observations :

  • Domain Variability : this compound contains a unique GAR domain (Gas2-related) absent in Drosophila Shot, enhancing its microtubule-binding versatility .
  • Disease Links : Mutations in MACF1 are associated with neurodevelopmental disorders, whereas dystonin defects cause epidermolysis bullosa .
Functional Overlap and Divergence
  • Cytoskeletal Coordination :

    • This compound and Shot both regulate microtubule-actin crosstalk during cell migration, but this compound’s interaction with EB1 enables precise targeting of microtubules to focal adhesions, a feature absent in Shot .
    • In contrast, C. elegans VAB-10 primarily mediates epidermal cell shape changes, lacking direct synaptic roles .
  • Expression Patterns :

    • This compound is ubiquitously expressed but enriched in neurons and muscle, whereas dystonin is predominant in sensory neurons and skin .
    • Zebrafish Magellan shares this compound’s role in neural crest cell migration but diverges in embryonic patterning .
Research Findings
  • In Neurons : this compound stabilizes nAChR clusters by anchoring them to the cytoskeleton via EB1 and 14-3-3, a mechanism critical for synaptic function and disrupted in Alzheimer’s disease .
  • Model Organisms: Drosophila Shot mutants exhibit axon truncation, while MACF1 knockout mice display embryonic lethality due to cardiovascular defects, underscoring functional divergence .

Q & A

Q. What is the functional role of Macrophin in neuronal nicotinic synapses?

this compound stabilizes the postsynaptic cytoskeleton by forming a multi-protein complex with APC, EB1, IQGAP1, and 14-3-3. This complex bridges microtubules and F-actin, ensuring proper synaptic receptor localization and stability. Methodologically, this role is validated via co-immunoprecipitation (co-IP) to confirm interactions and immunofluorescence microscopy to visualize cytoskeletal organization in neuronal cultures .

Q. Which experimental techniques are foundational for studying this compound’s interactions?

Key techniques include:

  • Co-IP and Western blotting : To identify binding partners (e.g., APC and EB1) .
  • Live-cell imaging : To track microtubule dynamics in this compound-knockdown models .
  • siRNA/CRISPR-Cas9 : For loss-of-function studies to assess phenotypic changes in cytoskeletal stability .

Q. What biomarkers or assays are used to measure this compound activity in vitro?

  • Microtubule regrowth assays : Post-nocodazole treatment to quantify stabilization efficiency.
  • Phosphorylation status : this compound’s activity is often modulated by kinases linked to 14-3-3 adaptors; phospho-specific antibodies can track activation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound binding affinities across studies?

Discrepancies may arise from model systems (e.g., neuronal vs. non-neuronal cells) or assay conditions. To address this:

  • Use orthogonal validation methods (e.g., surface plasmon resonance for affinity measurements alongside co-IP).
  • Standardize buffer conditions (e.g., ionic strength, pH) and include negative controls (e.g., EB1-binding mutants) .

Q. What methodological challenges arise when studying this compound’s co-localization with dynamic cytoskeletal components?

Challenges include:

  • Temporal resolution : Use time-lapse microscopy with fluorescently tagged proteins (e.g., EB1-GFP) to capture real-time interactions.
  • Spatial overlap analysis : Employ computational tools like Pearson’s correlation coefficient or Manders’ overlap coefficient to quantify co-localization in high-resolution confocal images .

Q. How can multi-omics approaches elucidate this compound’s regulatory networks?

  • Proteomics : Affinity purification coupled with mass spectrometry (AP-MS) to identify novel interactors.
  • Transcriptomics : RNA-seq of this compound-depleted neurons to pinpoint downstream targets.
  • Bioinformatics integration : Use tools like STRING or Cytoscape to map interaction networks and identify hub proteins .

Data Analysis and Contradiction Management

Q. What statistical frameworks are suitable for analyzing this compound’s role in cytoskeletal dynamics?

  • Longitudinal data : Mixed-effects models to account for repeated measurements in live-cell imaging.
  • High-content screening : Machine learning algorithms (e.g., random forests) to classify cytoskeletal phenotypes in siRNA screens .

Q. How should researchers address variability in this compound expression across neuronal subtypes?

  • Single-cell RNA-seq : To profile expression heterogeneity.
  • Stratified analysis : Group data by neuronal subtype (e.g., cholinergic vs. GABAergic) and apply ANOVA to assess subgroup-specific effects .

Experimental Design Considerations

Q. What controls are essential for this compound-related co-IP experiments?

  • Negative controls : Use lysates from cells lacking this compound or pre-immune IgG.
  • Competition assays : Include excess unlabeled binding partner to confirm specificity .

Q. How can researchers ensure reproducibility in this compound localization studies?

  • Blinded analysis : Mask sample identities during image quantification.
  • Replicate experiments : Minimum of three biological replicates with independent cell cultures.
  • Open data practices : Share raw microscopy files and analysis scripts via repositories like Zenodo .

Tables for Methodological Reference

Technique Application Key Considerations Reference
Co-IP + Western BlotProtein interaction validationInclude competition assays for specificity
Live-cell imagingMicrotubule dynamics trackingUse low-light cameras to reduce phototoxicity
CRISPR-Cas9 knockoutFunctional phenotypingValidate off-target effects via whole-exome sequencing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Macrophin

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